3-Ethyl-2-methylhexan-1-amine
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Overview
Description
3-Ethyl-2-methylhexan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The structure of this compound consists of a hexane chain with an ethyl group at the third carbon, a methyl group at the second carbon, and an amine group at the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylhexan-1-amine can be synthesized through several methods:
Alkylation of Ammonia: This involves the reaction of a halogenoalkane with ammonia. For example, 3-ethyl-2-methylhexyl bromide can react with ammonia to form this compound.
Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces oximes or nitriles.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted amines depending on the reagent used.
Scientific Research Applications
3-Ethyl-2-methylhexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylhexan-1-amine involves its interaction with biological targets, primarily through its amine group. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Methylhexan-2-amine: Similar in structure but with a different position of the methyl group.
4-Methylhexan-2-amine: Another isomer with the methyl group at the fourth carbon.
2-Ethylhexan-1-amine: Similar but with the ethyl group at the second carbon.
Uniqueness
3-Ethyl-2-methylhexan-1-amine is unique due to its specific arrangement of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different physical properties and interactions compared to its isomers .
Properties
IUPAC Name |
3-ethyl-2-methylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUSVTXPYJYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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